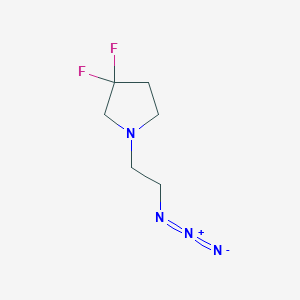

1-(2-Azidoethyl)-3,3-difluoropyrrolidine

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N4/c7-6(8)1-3-12(5-6)4-2-10-11-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTWIEHDIYYTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3,3-difluoropyrrolidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These interactions are crucial for the synthesis of complex molecules and the modification of biomolecules. The azide group of this compound can form stable triazole linkages with alkyne-containing molecules, facilitating the creation of bioconjugates and other functionalized compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through CuAAC reactions allows it to be used in the labeling and tracking of biomolecules within cells. This can lead to changes in cell function, including alterations in signaling pathways and gene expression patterns. Additionally, the compound’s interactions with cellular proteins and enzymes can impact cellular metabolism, potentially leading to changes in metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to participate in CuAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition of the azide and alkyne groups. The resulting triazole linkage is highly stable and can be used to modify biomolecules, such as proteins and nucleic acids. This modification can lead to changes in the activity and function of the modified biomolecules, including enzyme inhibition or activation and alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in biochemical experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to minimal changes in cellular function and higher doses resulting in more significant effects. Toxic or adverse effects have been observed at high doses, including changes in organ function and overall health. It is important to carefully control the dosage when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving azide reduction and triazole formation, leading to the production of stable metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within cells, potentially leading to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with potential implications for its use in biochemical experiments and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as the endoplasmic reticulum, mitochondria, and nucleus can influence its interactions with biomolecules and its overall effects on cellular function.

Biological Activity

1-(2-Azidoethyl)-3,3-difluoropyrrolidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a difluoro group and an azidoethyl moiety. The presence of fluorine atoms enhances the compound's lipophilicity and cellular permeability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The azido group can participate in click chemistry reactions, allowing for the formation of stable conjugates with biomolecules. This property has implications for drug development, particularly in targeted therapies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents raises the possibility of it acting against various pathogens.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. This suggests its potential as an anticancer agent.

Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : A study conducted by researchers at [source] demonstrated that the compound inhibited the growth of specific cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : In a comparative study, this compound was tested against standard strains of bacteria and fungi. Results indicated significant inhibition of microbial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential application in inflammatory disease management.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains | [source] |

| Anti-inflammatory | Reduced pro-inflammatory cytokine production | [source] |

| Cytotoxicity | Induced apoptosis in cancer cell lines | [source] |

Case Studies

- Case Study 1 : A research team investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. They observed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

- Case Study 2 : In an antimicrobial assay against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Key Properties :

- Reactivity : The azide group enables rapid conjugation with alkynes or strained cyclooctynes.

- Stability: Fluorination at the 3-position reduces basicity compared to non-fluorinated pyrrolidines, enhancing metabolic stability in biological systems .

Structural Analogs and Physicochemical Properties

The compound is compared to three structurally related derivatives (Table 1):

Key Observations :

- Basicity : 3,3-Difluoropyrrolidine (pKa 7.5) is significantly less basic than pyrrolidine (pKa 11.3), which reduces its nucleophilicity but improves compatibility with acid-sensitive reactions .

- Azide Reactivity : Both azidoethyl derivatives (CAS 1936417-95-6 and 1693685-74-3) share click chemistry utility, but the methoxy analog (CAS 1693685-74-3) is discontinued, possibly due to instability or synthetic challenges .

- Structural Complexity : The azetidine-containing derivative (CAS 1257294-08-8) has a higher molecular weight and is supplied as a ditrifluoroacetate salt, suggesting improved solubility for biological assays .

Reactivity and Stability

- Fluorine Effects: Difluorination at the 3-position enhances electron-withdrawing properties, stabilizing the pyrrolidine ring against ring-opening reactions compared to non-fluorinated analogs .

- Azide Stability : The azidoethyl group in this compound may pose handling risks (e.g., shock sensitivity), whereas the methoxy analog lacks this liability but offers lower reactivity .

- Azetidine vs.

Preparation Methods

Claisen Rearrangement and Oxidation to 2,2-Difluorosuccinic Acid

- The synthesis begins with a Claisen rearrangement of suitable precursors to generate an intermediate that can be oxidized.

- A ruthenium(VIII)-catalyzed oxidation step converts the intermediate to 2,2-difluorosuccinic acid , a key building block for the fluorinated pyrrolidine ring.

- This two-step process is efficient and scalable, providing a reliable source of difluorinated dicarboxylic acid intermediates for further cyclization.

Cyclization to N-Benzyl-3,3-difluoropyrrolidinone and Reduction

- The 2,2-difluorosuccinic acid undergoes cyclization to form N-benzyl-3,3-difluoropyrrolidinone .

- Subsequent reduction with borane-dimethyl sulfide complex (BH3·Me2S) converts the lactam to 3,3-difluoropyrrolidine .

- This approach yields the difluoropyrrolidine ring with high efficiency and purity, suitable for further functionalization.

Summary of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The initial synthesis of the difluoropyrrolidine ring is well-established, with the Claisen rearrangement and Ru-catalyzed oxidation providing a robust route to difluorinated intermediates.

- The cyclization and reduction steps are optimized for yield and purity, enabling access to the fluorinated pyrrolidine core suitable for further modification.

- Alkylation of the pyrrolidine nitrogen with 2-haloethyl groups is a standard approach, but reaction conditions must be optimized to avoid side reactions such as elimination or over-alkylation.

- The azide displacement step is typically high-yielding and mild, preserving the sensitive difluorinated ring system.

- Safety note: Handling azides requires caution due to their potential explosiveness and toxicity; appropriate safety protocols must be followed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.